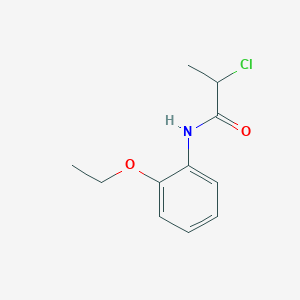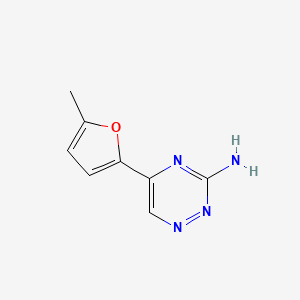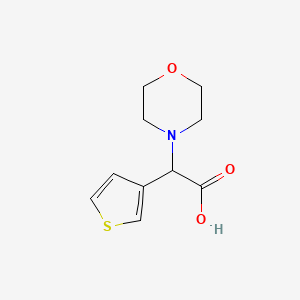
Morpholin-4-YL-thiophen-3-YL-acetic acid
Descripción general
Descripción
“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Morpholin-4-YL-thiophen-3-YL-acetic acid” is represented by the formula C10H13NO3S . The InChI string isInChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1-5H2,(H,12,13) . Physical And Chemical Properties Analysis
“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a solid compound . Its SMILES string isOC(=O)CN1CCOCC1 .
Aplicaciones Científicas De Investigación
Application 1: Corrosion Inhibition of Mild Steel in Hydrochloric Acid
- Summary of the Application : The compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Application 2: Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl (thiophen-2-yl)methyl]thiourea
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Application 3: Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl (thiophen-2-yl)methyl]thiourea
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Safety And Hazards
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1,6-7,9H,2-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFVONNFHQFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656355 | |
| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-YL-thiophen-3-YL-acetic acid | |
CAS RN |
490027-09-3 | |
| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)
![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)
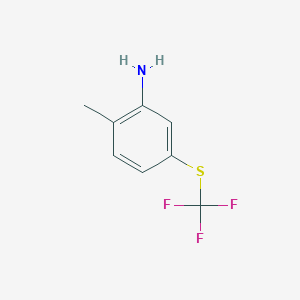
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
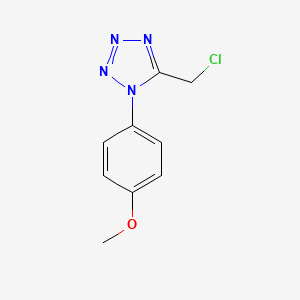
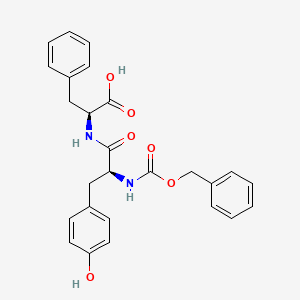
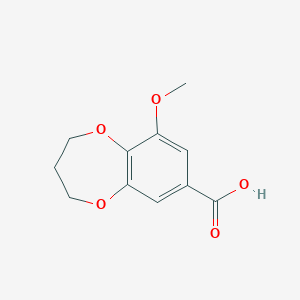
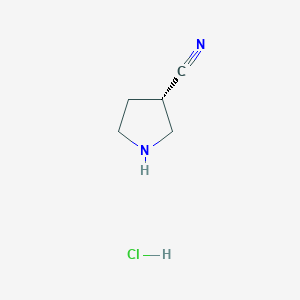
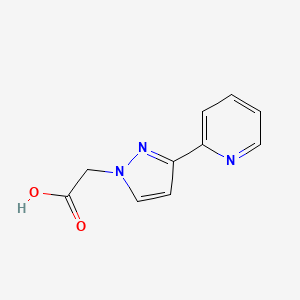
![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)
